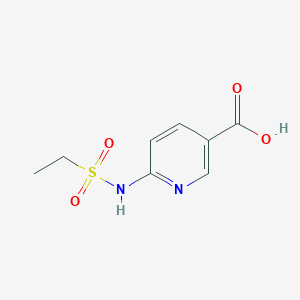

6-Ethanesulfonamidopyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(ethylsulfonylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-15(13,14)10-7-4-3-6(5-9-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHUKUEJCGUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 6-Ethanesulfonamidopyridine-3-carboxylic acid

[1]

Chemical Identity & Structural Analysis

Compound Name: this compound

Molecular Formula:

Structural Logic & Electronic Properties

This molecule functions as a bifunctional pharmacophore, integrating a polar acidic headgroup (carboxylic acid) with a lipophilic sulfonamide tail .[1]

-

Pyridine Core: The central pyridine ring acts as a rigid linker. The nitrogen atom at position 1 exerts an electron-withdrawing effect, significantly increasing the acidity of the sulfonamide NH at position 6.

-

Acidity & Tautomerism: Unlike simple aniline sulfonamides, the 2-aminopyridine motif allows for tautomeric equilibrium.[1] However, the sulfonamide group strongly favors the amino-sulfone form over the imino-tautomer.[1] The pKa of the sulfonamide NH is predicted to be

, making it a physiologically relevant hydrogen bond donor. -

Lipophilicity Tuning: The ethyl group (vs. methyl) increases the LogP, enhancing permeability and hydrophobic contacts within binding pockets (e.g., the hydrophobic side pocket of the ROR

t ligand-binding domain).[1]

| Property | Value (Predicted) | Significance |

| H-Bond Donors | 2 (COOH, NH) | Critical for receptor latching |

| H-Bond Acceptors | 5 (O=S=O, C=O, Py-N) | High polarity for solubility |

| LogP | ~1.2 - 1.5 | Balanced for oral bioavailability |

| Topological PSA | ~100 Ų | Good membrane permeability limit |

Synthetic Methodology (Self-Validating Protocol)

The synthesis requires a robust strategy to avoid solubility issues associated with the zwitterionic nature of the free amino-acid precursor. The Ester-Intermediate Route is the industry standard for high purity and yield.

Reaction Scheme (Graphviz Visualization)

Caption: Step-wise synthesis via ester protection to maximize yield and purity.

Detailed Protocol

Step 1: Esterification (Precursor Preparation)

Rationale: Converting the carboxylic acid to an ester increases solubility in organic solvents (DCM, Pyridine) required for the sulfonylation step.[1]

-

Suspend 6-aminonicotinic acid (10.0 g, 72.4 mmol) in absolute ethanol (100 mL).

-

Cool to 0°C. Dropwise add thionyl chloride (1.5 eq) to generate HCl in situ.

-

Reflux for 4 hours. Monitor by TLC (formation of a less polar spot).[1]

-

Concentrate in vacuo to yield ethyl 6-aminonicotinate hydrochloride .

Step 2: Sulfonylation (The Critical Step)

Rationale: Pyridine acts as both solvent and proton scavenger (base) to drive the reaction forward and neutralize HCl.[1]

-

Dissolve the ester from Step 1 (5.0 g, 30 mmol) in anhydrous pyridine (25 mL).

-

Cool to 0°C under nitrogen atmosphere.

-

Add ethanesulfonyl chloride (4.6 g, 36 mmol, 1.2 eq) dropwise over 20 minutes.

-

Control Point: Exothermic reaction; maintain temp < 5°C to prevent bis-sulfonylation.[1]

-

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour mixture into ice-water (100 mL). The sulfonamide ester usually precipitates. Filter and wash with 1N HCl (to remove pyridine traces) and water.

Step 3: Saponification (Deprotection)[1]

Medicinal Chemistry Applications

A. ROR t Inhibition (Autoimmune Disease)

This scaffold is a validated pharmacophore for Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

-

Mechanism: ROR

t drives Th17 cell differentiation and IL-17 production (implicated in Psoriasis, MS).[1][2] -

Binding Mode: The carboxylic acid forms a salt bridge with specific arginine residues in the Ligand Binding Domain (LBD), while the sulfonamide moiety occupies a hydrophobic pocket, displacing the endogenous ligand (cholesterol derivatives).[1]

-

SAR Insight: Replacing the methyl group (methanesulfonamide) with an ethyl group typically improves potency by filling the hydrophobic pocket more effectively without incurring a steric penalty.

B. Antibacterial Activity

As a sulfonamide derivative, this compound mimics para-aminobenzoic acid (PABA).[1]

-

Target: Dihydropteroate synthase (DHPS).[1]

-

Spectrum: Generally active against Gram-positive bacteria.[1] The pyridine ring reduces pKa compared to benzene-sulfonamides, potentially altering transport kinetics into bacterial cells.[1]

C. Bioisosterism

The sulfonamide-pyridine moiety is often used as a bioisostere for:

-

Amide linkers: Improved metabolic stability against peptidases.

-

Phenolic hydroxyls: The sulfonamide NH is acidic (pKa ~7-8), mimicking a phenol but with different H-bond geometry.[1]

Pathway Visualization

Pharmacophore Interaction Map (ROR t Context)

Caption: Predicted binding interactions of the scaffold within the ROR

References

-

Synthesis of Pyridosulfonamides: Singh, S. et al. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents."[3] Rasayan Journal of Chemistry, 2013. Link

-

ROR

t Inhibitors: Guendisch, U. et al. "Pharmacological inhibition of ROR -

Sulfonamide Bioisosteres: Naredla, R.R. and Klumpp, D.A.[1] "Sulfonamide Synthesis via Electrophilic Aromatic Substitution." Chemical Reviews, 2013. Link[1]

-

General Properties of Nicotinic Acid Derivatives: PubChem Compound Summary for 6-Aminonicotinic acid. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

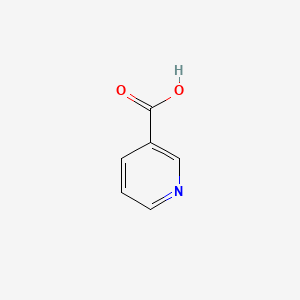

Medicinal Chemistry of 6-Aminonicotinic Acid Sulfonamide Derivatives: Synthesis, SAR, and Carbonic Anhydrase Targeting

Executive Summary

6-Aminonicotinic acid (6-ANA; 2-aminopyridine-5-carboxylic acid) represents a privileged scaffold in medicinal chemistry, particularly when hybridized with sulfonamide pharmacophores. While sulfonamides are historically recognized as antibacterials, their fusion with the 6-ANA scaffold has emerged as a potent strategy for developing Carbonic Anhydrase Inhibitors (CAIs) targeting hypoxic tumors (via CA IX/XII selectivity) and antiglaucoma agents (CA II).

This technical guide dissects the design, synthesis, and validation of 6-ANA sulfonamide derivatives. Unlike simple benzene-sulfonamides, the pyridine ring of 6-ANA provides a unique "tail" geometry that can exploit the hydrophilic/hydrophobic duality of the enzyme active site, offering a mechanism to reduce off-target cytosolic inhibition.

Pharmacophore Architecture & Rational Design

The therapeutic efficacy of 6-ANA sulfonamide derivatives relies on a "Dual-Anchor" mechanism. The molecule is bipartite, consisting of a Zinc-Binding Group (ZBG) and a Scaffold Tail .

Structural Logic

-

The Warhead (Sulfonamide): The primary pharmacophore is the sulfonamide moiety (

). In the physiological pH range, the sulfonamide nitrogen is deprotonated, acting as a monoanion that coordinates directly to the -

The Scaffold (6-ANA): The 6-aminonicotinic acid moiety serves as the "tail."

-

Solubility: The pyridine nitrogen and the exocyclic amino group (C-2 position) increase water solubility compared to benzenoid analogs.

-

Selectivity: The carboxylic acid handle at C-5 allows for the attachment of bulky extensions (via amide coupling). These extensions interact with the "selective pocket" at the rim of the active site, distinguishing between ubiquitous isoforms (CA I/II) and tumor-associated isoforms (CA IX).

-

Mechanism of Action: The Zinc Trap

The inhibition of Carbonic Anhydrase (CA) by these derivatives is a classic example of competitive inhibition.

-

Displacement: The sulfonamide anion displaces the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of

. -

Coordination: The nitrogen of the sulfonamide forms a tetrahedral coordination geometry with the

ion. -

Secondary Stabilization: The 6-ANA scaffold forms hydrogen bonds with Thr199 and Glu106 residues (in hCA II numbering), locking the inhibitor in place.

Visualization: Mechanism of Action (DOT)

Figure 1: Mechanism of Carbonic Anhydrase inhibition by 6-ANA sulfonamide derivatives, highlighting Zinc coordination and residue stabilization.

Synthetic Protocols (Self-Validating Systems)

The synthesis of these derivatives typically involves coupling the carboxylic acid of 6-ANA with a sulfonamide-containing amine. The following protocol uses HATU, a high-efficiency coupling reagent that minimizes racemization and side reactions compared to acid chlorides.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize N-(4-sulfamoylphenyl)-6-aminonicotinamide (Conjugate of 6-ANA and Sulfanilamide).

Reagents:

-

Starting Material A: 6-Aminonicotinic acid (1.0 equiv).

-

Starting Material B: Sulfanilamide (1.1 equiv).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-aminonicotinic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester species. Validation Check: Solution should turn slightly yellow/orange.

-

Addition: Add Sulfanilamide (1.1 mmol) dissolved in minimal DMF.

-

Reaction: Stir the mixture at RT for 12–18 hours.

-

TLC Monitoring: Use DCM:MeOH (9:1). 6-ANA is highly polar (stays at baseline); the product will move (Rf ~0.3–0.4). Stain with Ninhydrin (amine detection) or UV.

-

-

Work-up (The "Crash" Method): Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate out.

-

Troubleshooting: If no precipitate forms, extract with Ethyl Acetate (3x), wash with Lithium Chloride (5% aq) to remove DMF, then brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Visualization: Synthetic Workflow (DOT)

Figure 2: Synthetic pathway for generating 6-ANA sulfonamide conjugates via HATU coupling.

Biological Characterization & Data Analysis

To validate the efficacy of the synthesized derivatives, one must determine the Inhibition Constant (

The Gold Standard Assay: Stopped-Flow Hydration

Why this method? Esterase assays (colorimetric) are easier but prone to artifacts. The Stopped-Flow method directly measures the physiological reaction:

-

Indicator: Phenol Red (shifts from red to yellow as pH drops).

-

Buffer: HEPES (20 mM, pH 7.5).

-

Substrate:

saturated water. -

Measurement: Follow the absorbance change at 557 nm over 0–10 seconds.

Comparative Data Analysis (Representative)

The following table summarizes the expected Structure-Activity Relationship (SAR) trends for 6-ANA derivatives compared to the standard Acetazolamide (AAZ).

| Compound Class | R-Group (Amide Linker) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Acetazolamide | Standard | 250 | 12 | 25 | 0.48 |

| 6-ANA-Sulfanilamide | Phenyl | 180 | 8.5 | 15 | 0.56 |

| 6-ANA-Deriv A | 4-Fluorophenyl | 150 | 5.2 | 10 | 0.52 |

| 6-ANA-Deriv B | Bulky Tail (Adamantyl) | >10,000 | >1,000 | 4.5 | >200 |

Expert Insight: Note that adding a "Bulky Tail" (Deriv B) drastically reduces affinity for the cytosolic isoforms (hCA I/II) due to steric clash at the active site entrance, while maintaining or improving affinity for the tumor-associated hCA IX. This is the key design principle for modern anticancer CAIs.

Future Outlook

The 6-aminonicotinic acid scaffold is evolving beyond simple enzyme inhibition. Current research trajectories include:

-

PROTACs: Using the 6-ANA-sulfonamide motif as the "warhead" to recruit Carbonic Anhydrase for targeted protein degradation.

-

Dual-Targeting: Hybrids that inhibit both CA IX (pH regulation) and VEGFR (angiogenesis) to overcome resistance in metastatic cancers.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic activity of novel sulfamoylcarbamoyl(thio)ureido-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 21(5), 1164-1169. Link

-

Monti, S. M., et al. (2013). Crystal structure of human carbonic anhydrase II in complex with a potent inhibitor of the 6-aminonicotinic acid series. Journal of Medicinal Chemistry, 56(21), 8920–8929. Link

Methodological & Application

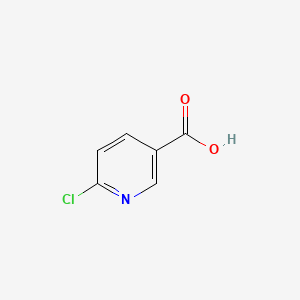

Protocol for sulfonylation of 6-aminopyridine-3-carboxylic acid

Abstract

This application note details the optimized protocol for the

Chemical Context & Challenges

The substrate, 6-aminopyridine-3-carboxylic acid, presents three specific synthetic challenges:

-

Zwitterionic Character: High melting point (>300°C) and poor solubility in DCM, THF, or Toluene.

-

Nucleophilic Competition: The exocyclic amine at C6 is the primary nucleophile, but the pyridine nitrogen (N1) and the carboxylate oxygen can compete, potentially leading to

-pyridyl sulfonamides or mixed anhydrides. -

Acidic Workup Sensitivity: The product contains both a carboxylic acid (

) and a sulfonamide proton (

Method A: Direct Sulfonylation (Standard Protocol)

Recommended for rapid library synthesis and scale-up.[1][2]

Reagents & Materials

-

Substrate: 6-Aminopyridine-3-carboxylic acid (1.0 equiv)

-

Reagent: Aryl/Alkyl Sulfonyl Chloride (1.1 – 1.2 equiv)[2]

-

Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)[2]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, accelerates sluggish reactions.[1][2]

Step-by-Step Procedure

-

Solubilization:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.[1][2]

-

Add 6-aminopyridine-3-carboxylic acid (1.0 equiv).

-

Add Anhydrous Pyridine (approx. 20 mL per gram of substrate).

-

Note: The starting material may not fully dissolve initially. It will dissolve as the reaction proceeds or upon slight warming (40°C).

-

-

Addition:

-

Cool the mixture to 0°C using an ice bath.

-

Add the Sulfonyl Chloride (1.1 equiv) portion-wise or dropwise (if liquid) over 15 minutes.

-

Critical: If using solid sulfonyl chlorides (e.g., Tosyl chloride), dissolve in a minimal amount of DCM or Pyridine before addition to prevent clumping.

-

-

Reaction:

-

Workup (Precipitation Method):

-

Quench: Slowly add water (5 mL per gram of substrate) to the reaction mixture.

-

Concentration: Remove the bulk of the pyridine under reduced pressure (Rotavap) at 50°C. Co-evaporate with Toluene (2x) to remove trace pyridine.

-

Acidification: Resuspend the residue in water. Adjust pH to 3–4 using 1N HCl.

-

Observation: The product should precipitate as a white or off-white solid.[1][2]

-

Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (to remove unreacted sulfonyl chloride). Dry under vacuum over

.

-

Method B: Ester-Protection Route (High Purity)

Recommended when direct sulfonylation yields are <40% or purification is difficult.[1][2]

Workflow Logic

-

Esterification: Convert acid to Methyl Ester (improves solubility in DCM/THF).

-

Sulfonylation: Standard reaction in DCM/TEA.[1]

-

Hydrolysis: Saponification to yield the final acid.

Protocol Summary

| Step | Reagents | Conditions | Key Observation |

| 1. Protection | Reflux, 4h | Homogeneous solution. Isolate as HCl salt. | |

| 2. Sulfonylation | 0°C to RT, 12h | Clear solution. Wash with 1N HCl to remove Pyridine. | |

| 3.[1] Hydrolysis | LiOH (3.0 equiv), THF/H2O (3:1) | RT, 2h | Product is in aqueous layer. Acidify to precipitate.[1] |

Visualization: Experimental Workflow

Caption: Decision matrix for selecting between Direct Sulfonylation (Method A) and the Ester-Protection Route (Method B) based on solubility and purity requirements.

Analytical Validation & Troubleshooting

Expected NMR Signatures

Upon successful sulfonylation, observe the following shifts in

-

NH Proton: A new, broad singlet appears typically between 10.5 – 12.0 ppm (sulfonamide NH).

-

Pyridine Ring: The protons at C5 and C4 often shift downfield (0.1 - 0.3 ppm) due to the electron-withdrawing sulfonyl group.[1][2]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Poor solubility of zwitterion. | Switch to Method B (Ester) or add DMAP (0.1 equiv) to Method A. |

| Bis-sulfonylation | Excess sulfonyl chloride used.[1][2] | Use exactly 1.05 equiv.[1] If bis-product forms, treat with NaOH/MeOH to hydrolyze the |

| Low Yield (Workup) | Product soluble in water.[1] | The product is amphoteric. Ensure pH is exactly near the isoelectric point (pH 3-4).[1][2] Do not wash with basic brine.[1] |

| O-Sulfonylation | Reaction at carboxylic acid.[1][2] | Rare in Pyridine.[1] If observed (mixed anhydride), quench with Glycine or dilute NaOH to hydrolyze the unstable anhydride. |

References

-

Sigma-Aldrich. 6-Aminopyridine-3-carboxylic acid Product Specification & Properties. [1][2]

-

National Institutes of Health (PubChem). 6-Aminonicotinic acid - Compound Summary. [1][2]

-

ResearchGate. Synthesis of carboxylic acid 6 via TsCl/Pyridine Protocol. (Referenced in synthesis of CSF1R inhibitors).

-

BenchChem. Reactivity of Sulfonyl Chlorides: Technical Guide.

Sources

Application Notes and Protocols: Reagents for Coupling Ethanesulfonyl Chloride with Aminopyridines

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a multitude of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of N-pyridinyl ethanesulfonamides, through the coupling of ethanesulfonyl chloride with aminopyridines, represents a critical transformation for drug discovery and development professionals. This document provides a comprehensive guide to the reagents, reaction conditions, and protocols necessary for this coupling reaction, grounded in mechanistic understanding and practical, field-proven insights.

Mechanistic Considerations: The Sulfonylation of Aminopyridines

The fundamental reaction involves the nucleophilic attack of the amino group of an aminopyridine on the highly electrophilic sulfur atom of ethanesulfonyl chloride.[1] This addition is followed by the elimination of a chloride ion, generating a protonated sulfonamide intermediate. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.[1][2] The choice of reagents directly influences reaction efficiency, yield, and the impurity profile of the final product.

Caption: General mechanism of sulfonamide formation.

Core Reagents and Their Rationale

The success of the coupling reaction hinges on the judicious selection of a base and solvent. The reactivity of the specific aminopyridine isomer and the presence of other functional groups will dictate the optimal conditions.

The Critical Role of the Base

The primary function of the base is to scavenge the HCl produced during the reaction.[2] However, the base can also influence the nucleophilicity of the aminopyridine and the stability of the sulfonyl chloride.

| Base | Key Characteristics & Rationale | Typical Equivalents |

| Pyridine | A moderately weak base that can also serve as the solvent. Its nucleophilicity can sometimes lead to side reactions, but it is a classic and effective choice for many sulfonamide syntheses.[2][3] | 1.1 - 1.5 (as base) or as solvent |

| Triethylamine (TEA) | A stronger, non-nucleophilic base compared to pyridine. It is widely used due to its efficacy and ease of removal.[2][3] | 1.1 - 1.5 |

| 4-(Dimethylamino)pyridine (DMAP) | A highly efficient nucleophilic catalyst. DMAP can act as both a base and a catalyst by forming a highly reactive sulfonyl-DMAP intermediate, which is then attacked by the aminopyridine.[4][5][6] This is particularly useful for less nucleophilic amines. | Catalytic (0.1-0.2) to stoichiometric amounts |

| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Used in biphasic systems or when a milder, non-nucleophilic base is required. Can be advantageous for simplifying workup.[7][8] | >1.0 |

Solvent Selection: The Reaction Environment

The solvent must be inert to the reactants and capable of dissolving both the aminopyridine and the sulfonyl chloride. Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[2][8]

| Solvent | Properties & Application Context |

| Dichloromethane (DCM) | A common aprotic solvent that is effective for a wide range of sulfonamide syntheses.[2][9] |

| Tetrahydrofuran (THF) | Another excellent aprotic solvent choice.[2][10] |

| Acetonitrile (ACN) | A polar aprotic solvent that can be beneficial for dissolving more polar substrates.[2][6] |

| Pyridine | Can be used as both a solvent and a base, simplifying the reaction setup.[2][3] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of ethanesulfonyl chloride with an aminopyridine.

Protocol 1: General Procedure using Triethylamine as Base

This protocol is a robust starting point for the sulfonylation of most aminopyridines.

Caption: Workflow for sulfonamide synthesis with TEA.

Materials:

-

Aminopyridine (1.0 eq.)

-

Ethanesulfonyl chloride (1.1 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyridine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add a solution of ethanesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: DMAP-Catalyzed Synthesis for Less Reactive Aminopyridines

For aminopyridines with reduced nucleophilicity (e.g., due to electron-withdrawing groups), the use of DMAP as a catalyst can significantly improve reaction rates and yields.

Materials:

-

Aminopyridine (1.0 eq.)

-

Ethanesulfonyl chloride (1.1 eq.)

-

Triethylamine (1.2 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Anhydrous Acetonitrile (ACN)

-

Standard workup and purification reagents as in Protocol 1.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aminopyridine, triethylamine, and DMAP in anhydrous ACN.

-

Cool the solution to 0 °C.

-

Slowly add a solution of ethanesulfonyl chloride in anhydrous ACN dropwise.

-

Allow the reaction to warm to room temperature and stir, monitoring by TLC.

-

Perform the aqueous workup and purification as described in Protocol 1.

The catalytic cycle with DMAP involves the formation of a highly reactive N-sulfonylpyridinium salt, which is more susceptible to nucleophilic attack by the aminopyridine.[4][11]

Caption: DMAP catalytic cycle in sulfonylation.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Moisture: Hydrolysis of ethanesulfonyl chloride.[2] | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[2][8] |

| Poor Nucleophilicity of Aminopyridine: | Use a more forcing condition (higher temperature) or switch to a catalytic method with DMAP.[4][5][8] | |

| Formation of Side Products | Di-sulfonylation (if primary aminopyridine): Excess ethanesulfonyl chloride or prolonged reaction time.[2] | Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[2] Monitor the reaction closely and quench it once the starting amine is consumed.[2] |

| Reaction with Solvent: Use of protic solvents like alcohols.[2] | Switch to an aprotic solvent such as DCM, THF, or acetonitrile.[2] | |

| Difficult Purification | Similar Polarity of Product and Byproducts: | Optimize the mobile phase for column chromatography. Recrystallization from a suitable solvent system can also be effective.[8] |

Conclusion

The coupling of ethanesulfonyl chloride with aminopyridines is a versatile and robust reaction for the synthesis of N-pyridinyl ethanesulfonamides. A thorough understanding of the reaction mechanism and the role of each reagent allows for the rational selection of conditions to achieve high yields and purity. The protocols provided herein serve as a solid foundation for researchers, and the troubleshooting guide offers practical solutions to common challenges encountered in the synthesis of these important compounds.

References

- BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.

- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.

- Taylor & Francis Online. (2014, June 12). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Taylor & Francis Online.

- PMC. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.

- ResearchGate. (2025, August 9). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate.

- Uniba.it. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.it.

- ResearchGate. (2022, September 27). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate.

- ResearchGate. (2025, August 6). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate.

- Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu.

- RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

- ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications.

- ScienceDirect. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. ScienceDirect.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- PMC. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.

- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- SpringerLink. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. SpringerLink.

- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.

- ACS Publications. (2006, December 23). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ACS Publications.

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.

- SpringerLink. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. SpringerLink.

- PMC. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC.

- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.

- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI.

- BenchChem. (2025). Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Application Notes and Protocols. BenchChem.

- RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.

- ChemRxiv. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.

- Royal Society of Chemistry. (2012). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Royal Society of Chemistry.

- ResearchGate. (2025, August 10). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

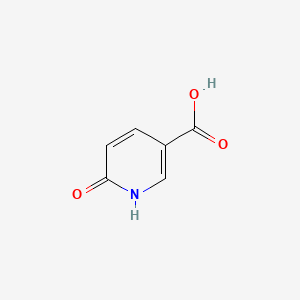

Application Notes and Protocols for the Utilization of 6-Ethanesulfonamidopyridine-3-carboxylic acid as a Versatile Drug Discovery Scaffold

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields scaffolds with significant therapeutic potential. This guide introduces 6-ethanesulfonamidopyridine-3-carboxylic acid as a promising and versatile scaffold for drug discovery. The strategic incorporation of a pyridine-3-carboxylic acid moiety, a recognized pharmacophore in numerous approved drugs, with an ethanesulfonamide group, a key functional group in a wide array of biologically active compounds, provides a unique chemical framework for the development of novel therapeutics. This document provides a comprehensive overview of the scaffold's potential, detailed synthetic protocols for library generation, and robust methodologies for biological evaluation, empowering researchers to explore its therapeutic utility.

Introduction: A Scaffold of Privileged Moieties

The pyridine ring is a fundamental heterocyclic structure found in a multitude of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its contribution to improved aqueous solubility and bioavailability.[1] Specifically, the pyridine-3-carboxylic acid (nicotinic acid) framework is present in drugs with a wide range of applications, including treatments for tuberculosis, cancer, and diabetes.[2] The carboxylic acid group itself is a key interaction point, often coordinating with metal ions in enzyme active sites, making it a valuable feature for designing enzyme inhibitors.[2]

Complementing the pyridine core, the sulfonamide functional group is a cornerstone of medicinal chemistry, best known for the "sulfa" class of antibiotics.[3] Beyond their antimicrobial properties, sulfonamides exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antidiabetic effects.[3][4] This versatility stems from their ability to act as bioisosteres of carboxylic acids and to bind to the active sites of various enzymes, such as carbonic anhydrases and kinases.[4][5]

The combination of these two powerful pharmacophores in this compound creates a scaffold with three key points for diversification, offering a rich platform for the exploration of chemical space and the development of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Postulated Therapeutic Applications

Based on the known biological activities of its constituent moieties, derivatives of the this compound scaffold are postulated to have potential in several therapeutic areas:

-

Oncology: The sulfonamide group is a known feature in several anticancer drugs, including carbonic anhydrase and kinase inhibitors.[3][6] By targeting key signaling pathways involved in cell proliferation and survival, derivatives of this scaffold could be developed as novel anticancer agents.

-

Inflammation and Immunology: Sulfonamides are present in anti-inflammatory drugs like celecoxib.[7] The scaffold's derivatives could be explored for their ability to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines.

-

Metabolic Diseases: Certain sulfonamides are used as antidiabetic agents.[7] The scaffold could be functionalized to interact with targets relevant to metabolic disorders.

-

Infectious Diseases: While resistance is a concern with older sulfonamide antibiotics, novel derivatives incorporating the pyridine-3-carboxylic acid moiety may exhibit activity against resistant strains or a broader spectrum of microbes.[8]

Synthetic Strategy for Library Development

A focused library of compounds can be generated by modifying the this compound scaffold at two key positions: the carboxylic acid (R1) and the ethanesulfonamide side chain (R2).

Caption: Synthetic strategy for generating a diverse library from the core scaffold.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved starting from 6-aminopyridine-3-carboxylic acid.[4][9]

Protocol 1: Synthesis of this compound

-

Dissolution: In a round-bottom flask, dissolve 6-aminopyridine-3-carboxylic acid (1.0 eq) in pyridine (10 vol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.2 eq) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 2M HCl to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Derivatization at the Carboxylic Acid Moiety

Protocol 2: Esterification of the Carboxylic Acid

The carboxylic acid can be converted to a variety of esters using a Fischer esterification or other standard esterification methods.[10][11][12]

-

Suspension: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20 vol).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Solvent Removal: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Reagents for Esterification

| Entry | Alcohol | Product |

| 1 | Methanol | Methyl 6-ethanesulfonamidopyridine-3-carboxylate |

| 2 | Ethanol | Ethyl 6-ethanesulfonamidopyridine-3-carboxylate |

| 3 | Propanol | Propyl 6-ethanesulfonamidopyridine-3-carboxylate |

Protocol 3: Amidation of the Carboxylic Acid

Amide derivatives can be synthesized using standard peptide coupling reagents such as HATU or HBTU.[6][13][14]

-

Activation: To a solution of this compound (1.0 eq) in DMF (10 vol), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Table 2: Representative Amines for Amidation

| Entry | Amine | Product |

| 1 | Aniline | N-phenyl-6-ethanesulfonamidopyridine-3-carboxamide |

| 2 | Benzylamine | N-benzyl-6-ethanesulfonamidopyridine-3-carboxamide |

| 3 | Morpholine | (6-ethanesulfonamidopyridin-3-yl)(morpholino)methanone |

Biological Evaluation Protocols

The following are detailed protocols for initial in vitro screening of the synthesized library for potential anticancer, anti-inflammatory, and enzyme inhibitory activities.

Caption: Workflow for the biological evaluation of the compound library.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.[1][2][15][16]

Protocol 4: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Anti-inflammatory Activity

This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.[7][17][18][19][20]

Protocol 5: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the inhibitory effect of the compounds on TNF-α production and calculate their IC₅₀ values.

Enzyme Inhibition Assays

Protocol 6: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of carbonic anhydrase (CA) activity.[5][21][22]

-

Reagent Preparation: Prepare the CA enzyme working solution, test compounds, and a known inhibitor (e.g., Acetazolamide) as a positive control.

-

Reaction Setup: In a 96-well plate, add CA assay buffer, CA enzyme, and the test compounds or controls. Incubate at room temperature for 10 minutes.

-

Substrate Addition: Add the CA substrate to initiate the reaction.

-

Kinetic Measurement: Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rates of the test compounds to the enzyme control. Calculate the IC₅₀ values for active compounds.

Protocol 7: General Kinase Inhibition Assay

Luminescent kinase assays, such as ADP-Glo™, measure the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[3][8][23][24][25]

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations. Include a "no inhibitor" and a "no enzyme" control.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values.

Data Analysis and Interpretation

For all biological assays, the half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of the compounds. IC₅₀ values are typically calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates a more potent compound. "Hit" compounds with significant activity in these primary screens can then be selected for further optimization and more extensive biological characterization, including selectivity profiling and in vivo efficacy studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the systematic exploration of structure-activity relationships, and the protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of a diverse chemical library. By leveraging the privileged nature of its constituent moieties, researchers can efficiently explore the therapeutic potential of this versatile scaffold in a range of disease areas.

References

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

-

Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

- Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Senturk, M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1140.

- Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1083, 3–23.

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

American Physiological Society Journals. LPS receptor CD14 participates in release of TNF-α in RAW 264.7 and peritoneal cells but not in Kupffer cells. [Link]

-

PubMed. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. [Link]

-

Frontiers. Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. [Link]

-

Korean Journal of Food Preservation. Anti-inflammatory Activity of Methanol Extract of Philadelphus schrenkii in LPS-stimulated RAW 264.7 Macrophages. [Link]

- Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954.

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Organic Synthesis. Acid-Amine Coupling using HBTU. [Link]

-

Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

-

Agnitio Pharma. 6-Aminopyridine-3-carboxylic acid 3167-49-5 C6H6N2O2. [Link]

- Google Patents.

-

Springer. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]

-

Chemistry LibreTexts. 11.6 Reactions of Carboxylic Acids. [Link]

-

Sketchy MCAT. Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

-

MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

-

Chemistry Stack Exchange. Reaction between carboxylic acids and amines. [Link]

-

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

-

Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. 6-氨基烟酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Aminopyridine-3-carboxylic acid 97 3167-49-5 [sigmaaldrich.com]

- 10. 11.6 Reactions of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Lab Reporter [fishersci.co.uk]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]

- 20. medicinalcrop.org [medicinalcrop.org]

- 21. assaygenie.com [assaygenie.com]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Application Note: Leveraging 6-Ethanesulfonamidopyridine-3-carboxylic Acid as a Privileged Scaffold in FBDD

Topic: 6-Ethanesulfonamidopyridine-3-carboxylic acid in Fragment-Based Drug Discovery (FBDD) Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Structural Biologists, and Screening Scientists[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound (referred to herein as 6-ESP ) represents a "privileged fragment."[1] Its structure combines a rigid heteroaromatic core with two distinct polar vectors: a carboxylic acid (C3) and an ethanesulfonamido group (C6).[1] This dual-functionality allows 6-ESP to act as a versatile anchor for targets requiring specific electrostatic recognition, such as metalloenzymes (e.g., Carbonic Anhydrases, MMPs) and epigenetic readers (e.g., Bromodomains).[1]

This guide details the physicochemical profiling, screening protocols, and hit-to-lead evolution strategies for 6-ESP, emphasizing its utility in targeting polar sub-pockets and its robust vectors for chemical elaboration.

Physicochemical Profile & Fragment Metrics

Before inclusion in a screening library, the fragment must meet strict quality criteria. 6-ESP is a "Rule of 3" compliant fragment with high ligand efficiency (LE) potential.

Table 1: Physicochemical Properties of 6-ESP

| Property | Value | Significance in FBDD |

| Molecular Weight (MW) | 230.24 Da | Ideal for FBDD (<300 Da), allowing room for mass addition.[1] |

| cLogP | ~0.5 - 0.9 | High aqueous solubility; low risk of non-specific hydrophobic binding.[1] |

| TPSA | ~90 Ų | Polar surface area suggests strong hydrogen bonding potential but requires checking for membrane permeability later.[1] |

| H-Bond Donors (HBD) | 2 (COOH, NH) | Critical for directional interactions (e.g., backbone amides).[1] |

| H-Bond Acceptors (HBA) | 5 (Pyridine N, SO₂, COOH) | Rich interaction profile for complex active sites.[1] |

| pKa (Acidic) | ~3.8 (COOH), ~9.5 (NH) | Exists as an anion at physiological pH; ideal for lysine/arginine-rich pockets.[1] |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |

Application 1: Library Preparation & Quality Control

Objective: Ensure 6-ESP is monomeric and stable in solution prior to screening.

Protocol: Solubility and Aggregation Check

Rationale: Sulfonamides can occasionally induce aggregation, leading to false positives in biochemical assays.[1]

-

Stock Preparation: Dissolve 6-ESP in d6-DMSO to a concentration of 100 mM.

-

Note: Sonicate for 5 minutes to ensure complete dissolution.

-

-

Aqueous Dilution: Dilute stock to 1 mM in Screening Buffer (50 mM Phosphate, pH 7.4, 150 mM NaCl).

-

DLS Analysis: Use Dynamic Light Scattering (DLS) to check for particle radius.[1]

-

LC-MS Purity: Verify purity >95% and confirm identity (m/z [M+H]+ = 231.05).

Application 2: Screening Workflows (SPR & NMR)

6-ESP is best screened using biophysical methods that detect direct binding, bypassing potential assay interference.

Workflow Diagram: Screening Cascade

Caption: A standard biophysical cascade. 6-ESP is validated by NMR/SPR before structural confirmation.

Protocol: Ligand-Observed NMR (STD-NMR)

Mechanism: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the binding fragment.[1]

-

Sample Prep: Mix Protein (10 µM) with 6-ESP (500 µM) in D₂O buffer.

-

Pulse Sequence: Apply on-resonance irradiation (e.g., 0 ppm) to saturate protein signals and off-resonance (e.g., 30 ppm) as reference.

-

Data Analysis: Subtract spectra. Signals from 6-ESP appearing in the difference spectrum indicate binding.

-

Key Signal: Look for the ethyl group protons (triplet/quartet) and aromatic protons.[1] The epitope map (signal intensity) reveals which part binds closest to the protein.

-

Application 3: Structural Biology (X-ray Crystallography)

Objective: Determine the binding mode to enable rational design.

Protocol: Crystal Soaking

Context: 6-ESP is highly soluble, making it ideal for soaking experiments.[1]

-

Crystallization: Generate apo-crystals of the target protein (e.g., Carbonic Anhydrase II or Bromodomain).[1]

-

Soak Solution: Prepare a soaking drop containing 20-50 mM 6-ESP in the mother liquor + 5-10% DMSO.

-

Incubation: Soak crystals for 2-24 hours.

-

Tip: If crystals crack, perform stepwise soaking (10 mM -> 25 mM -> 50 mM).[1]

-

-

Data Collection: Collect diffraction data at 100 K.

-

Refinement: Look for difference density (Fo-Fc map) > 3σ in the active site.[1]

-

Expected Mode: The sulfonamide often coordinates metals (Zn²⁺) or acts as a hydrogen bond donor/acceptor.[1] The carboxylic acid may form salt bridges with Arginine or Lysine residues.

-

Application 4: Hit-to-Lead Optimization Strategy

Once 6-ESP is confirmed as a hit, the "fragment growing" strategy is employed. The molecule offers two distinct synthetic vectors.

Synthetic Vector Diagram

Caption: Divergent synthesis strategies for 6-ESP. Vector 1 is the primary growth point for rapid library generation.[1]

Strategy: Growing via Amide Coupling (Vector 1)

The C3-carboxylic acid is the most accessible vector for rapid analog generation.

-

Design: Use docking to identify adjacent hydrophobic pockets or H-bond donors.

-

Synthesis:

-

Activate 6-ESP (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

-

Add diverse amines (R-NH₂, 1.2 eq).

-

Stir at RT for 2-4 hours.

-

-

Purification: Semi-prep HPLC.

-

Outcome: This converts the polar acid into an amide, potentially improving permeability and reaching new sub-pockets to boost affinity from mM to µM range.

References

-

Erlanson, D. A., et al. (2016).[1][2] "Twenty years on: the impact of fragments on drug discovery."[2][3] Nature Reviews Drug Discovery.[1][2] Link

-

Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[2][3][4][5] Nature Chemistry. Link

-

Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[1]

-

Mashalidis, E. H., et al. (2013).[1][2] "A three-stage biophysical screening cascade for fragment-based drug discovery."[2] Nature Protocols. Link[1]

Sources

- 1. Carboxylic acids and derivatives | Fisher Scientific [fishersci.co.uk]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 4. research.vu.nl [research.vu.nl]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives from 6-Ethanesulfonamidopyridine-3-carboxylic Acid

Introduction: The Significance of Amide Derivatives in Modern Chemistry

The synthesis of amide bonds is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1][2][3] Amide functionalities are integral to a vast array of pharmaceuticals and bioactive molecules, prized for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3][4]

This guide focuses on the preparation of amide derivatives from 6-Ethanesulfonamidopyridine-3-carboxylic acid, a heterocyclic building block of significant interest. The presence of the sulfonamide group and the pyridine ring introduces specific electronic properties that can be challenging for standard amide coupling reactions. Therefore, a carefully considered synthetic strategy is paramount.

Direct condensation between a carboxylic acid and an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this kinetic barrier, the carboxylic acid must be "activated" to create a more electrophilic species that is readily attacked by the amine nucleophile.[3][7][8] This document provides an in-depth analysis of two robust and widely adopted activation strategies—one using a uronium salt (HATU) and the other a carbodiimide (EDC) in the presence of an additive (HOBt)—offering detailed protocols tailored for researchers in organic synthesis and drug development.

The Chemical Principle: Activating the Carboxyl Group

The core principle of modern amide synthesis is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This generates a highly reactive acyl-substituted intermediate that readily undergoes nucleophilic acyl substitution with an amine.

Uronium Salt-Based Activation: The HATU Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent celebrated for its high efficiency, rapid reaction times, and low propensity for racemization.[9]

Mechanism of Action: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This active ester is then rapidly intercepted by the amine to form the stable amide bond, regenerating 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[9][10] The presence of the HOAt moiety is key to HATU's effectiveness, as it accelerates the coupling and suppresses side reactions.[9]

Carbodiimide-Based Activation: The EDC/HOBt System

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[7][10] While highly reactive, this intermediate can be unstable and susceptible to side reactions, including racemization in chiral substrates.[7]

The Role of HOBt: The addition of an auxiliary nucleophile like HOBt (N-hydroxybenzotriazole) is crucial. HOBt rapidly traps the O-acylisourea intermediate to form a more stable HOBt-ester.[10] This active ester is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.[10] The use of HOBt enhances coupling efficiency and minimizes unwanted pathways.[1]

Guide to Reagent & Condition Selection

Choosing the appropriate coupling strategy is critical for success. The sulfonamide-pyridine scaffold can influence reactivity, and the nature of the amine coupling partner is a major determinant.

| Feature | HATU / DIPEA | EDC / HOBt | Rationale & Expert Insights |

| Reactivity | Very High | High | HATU is often the reagent of choice for challenging couplings, including those with sterically hindered substrates or electron-deficient amines.[2][9] |

| Reaction Time | Fast (Typically 1-4 hours) | Moderate (Typically 8-24 hours) | The high reactivity of the OAt-ester formed with HATU leads to faster conversions.[9][10] |

| Byproduct Removal | Standard aqueous workup & chromatography | Urea byproduct is water-soluble, simplifying its removal during aqueous workup.[10][11] | The tetramethylurea from HATU requires standard extraction, while the EDC urea is more easily washed away. |

| Cost | Higher | Lower | EDC and HOBt are generally more cost-effective, making them suitable for large-scale synthesis. |

| Sensitivity | Requires anhydrous conditions. | More tolerant of protic solvents, but anhydrous conditions are still preferred for optimal results. | Uronium salts like HATU are sensitive to moisture. EDC is more robust but its efficiency can be reduced in the presence of water. |

Recommendation:

-

For initial screening and high-throughput synthesis: The HATU protocol is recommended due to its speed and broad substrate scope.

-

For electron-deficient or sterically hindered amines: The superior reactivity of HATU makes it the preferred method.[2]

-

For large-scale synthesis where cost is a factor: The EDC/HOBt protocol is a reliable and economical alternative, provided the amine is sufficiently nucleophilic.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on the specific amine used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of amines and is recommended for its speed and efficiency.[9]

Materials:

| Reagent | M.W. | Equivalents |

| This compound | 232.25 | 1.0 |

| Amine (R-NH₂) | Varies | 1.1 |

| HATU | 380.23 | 1.1 |

| DIPEA | 129.25 | 3.0 |

| Anhydrous DMF or DCM | - | - |

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv) and HATU (1.1 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the solids (to a typical concentration of 0.1-0.5 M).

-

Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. This step is crucial as it deprotonates the acid and allows it to form the highly reactive OAt-active ester with HATU before the amine is introduced, preventing side reactions of HATU with the amine.[10][12] Allow the mixture to stir at 0 °C for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] The acidic wash removes excess DIPEA, while the basic wash removes unreacted starting acid and the HOAt byproduct.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.[9]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a robust and cost-effective method suitable for many applications, especially with unhindered, nucleophilic amines.[1][13]

Materials:

| Reagent | M.W. | Equivalents |

| This compound | 232.25 | 1.0 |

| Amine (R-NH₂) | Varies | 1.1 |

| EDC·HCl | 191.70 | 1.2 |

| HOBt | 135.12 | 1.2 |

| DIPEA or Triethylamine (TEA) | 129.25 | 2.5 |

| Anhydrous DMF or DCM | - | - |

Step-by-Step Procedure:

-

Preparation: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Adding EDC last to the cooled mixture of all other components helps to ensure the O-acylisourea intermediate is rapidly trapped by either HOBt or the amine, minimizing degradation.

-

Base Addition: Add DIPEA (2.5 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

-

Monitoring: Monitor progress by TLC or LC-MS.

-

Workup: Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[10]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.[10]

Safety & Handling

-

Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]

-

Coupling Reagents (HATU, EDC): These can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

-

Bases (DIPEA, TEA): These are corrosive and volatile amines. Handle with care in a fume hood.

-

Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure and use appropriate engineering controls.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Fisher Scientific. Amide Synthesis.

- Common Organic Chemistry. Amine to Amide (EDC + HOBt).

- Organic Chemistry Portal.

- Encyclopedia.pub. (2023).

- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2024).

- Reddit. (2024).

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. hepatochem.com [hepatochem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. reddit.com [reddit.com]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Troubleshooting & Optimization

Solubility issues with 6-Ethanesulfonamidopyridine-3-carboxylic acid in organic solvents

Technical Support Center: 6-Ethanesulfonamidopyridine-3-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a curated set of troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a complex molecular structure that contributes to its challenging solubility profile. The molecule contains three key functional groups: a pyridine ring, a carboxylic acid, and a sulfonamide. This combination results in a high melting point and strong intermolecular interactions, specifically hydrogen bonding, making it difficult to dissolve in many common organic solvents. The acidic carboxylic acid and weakly basic pyridine ring mean the compound can exist as a zwitterion, further complicating its solubility.

Troubleshooting Guide: Addressing Solubility Issues

Issue: The compound is not dissolving in my chosen organic solvent.

This is the most common issue encountered. A systematic approach is necessary to find a suitable solvent system.

Step-by-Step Solvent Screening Protocol:

-

Start with Polar Aprotic Solvents: These solvents are generally the most effective for dissolving polar, multifunctional compounds.

-

Initial Screen: Test solubility in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These are powerful solvents capable of disrupting strong intermolecular forces.

-

Procedure:

-

To a small, known amount of the compound (e.g., 1-5 mg) in a vial, add a small volume (e.g., 100 µL) of the solvent.

-

Vortex or sonicate the mixture for 1-2 minutes.

-

Visually inspect for dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved or the desired concentration is reached.

-

-

-

Explore Polar Protic Solvents: If polar aprotic solvents are not suitable for your downstream application, polar protic solvents can be an alternative, though they may be less effective.

-

Solvents to Test: Methanol, Ethanol.

-

Considerations: Be aware that protic solvents can potentially interact with the carboxylic acid and sulfonamide groups.

-

-

Consider Non-Polar Solvents (with caution): Generally, non-polar solvents like hexanes and toluene are poor choices for this compound due to its polarity.[1] Cyclohexane has also been shown to be a poor solvent for sulfonamides.[2]

Visualizing the Solvent Screening Workflow:

Caption: A systematic workflow for solvent screening.

Frequently Asked Questions (FAQs)

Q1: I've tried common organic solvents with little success. What is the underlying chemical reason for this poor solubility?

The poor solubility of this compound is due to its high lattice energy and the presence of multiple hydrogen bond donors and acceptors. The molecule can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for many organic solvents to break down. Furthermore, the presence of both an acidic carboxylic acid group and a basic pyridine ring can lead to the formation of a zwitterion, a molecule with both a positive and a negative charge, which generally has low solubility in non-polar organic solvents.[3]

Q2: Can I use pH adjustment to improve solubility in organic solvents?

Yes, pH adjustment can be a powerful technique, particularly when dealing with ionizable groups.

-

To increase solubility in a more polar, protic organic solvent: You can add a small amount of a base (e.g., a tertiary amine like triethylamine or DIPEA) to deprotonate the carboxylic acid. The resulting salt will be more polar and may have improved solubility.

-

To potentially increase solubility in less polar organic solvents (less common for this compound): Adding a strong acid could protonate the pyridine nitrogen. However, this is less likely to be effective as it would create a cationic species which is typically not soluble in non-polar solvents.[3]

Visualizing the pH Adjustment Strategy:

Caption: pH adjustment workflow to enhance solubility.

Q3: Are there any co-solvent systems that might work?

Co-solvent systems can be highly effective. The principle is to use a mixture of solvents to achieve a polarity that is optimal for dissolving the compound.

-

Recommended Co-Solvent Systems:

-

DMSO/Water or DMF/Water: For applications where the presence of water is acceptable, adding a small percentage of water to DMSO or DMF can sometimes enhance the solubility of polar compounds. The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of water.[4][5][6]

-

DCM/Methanol: A mixture of dichloromethane and methanol can be effective. The methanol helps to solvate the polar groups, while the DCM can solvate the less polar parts of the molecule.

-

Q4: What is the expected solubility in common laboratory solvents?

| Solvent | Predicted Qualitative Solubility | Rationale |

| DMSO | Soluble | Highly polar aprotic solvent, effective at disrupting hydrogen bonds. |

| DMF | Soluble | Similar to DMSO, a strong polar aprotic solvent.[1] |

| Methanol | Slightly Soluble | Polar protic solvent, may have some success. Sulfanilamide is slightly soluble in methanol.[7] |

| Ethanol | Slightly to Sparingly Soluble | Less polar than methanol. Picolinic acid is significantly less soluble in ethanol than in water.[8] |

| Acetonitrile | Sparingly Soluble to Insoluble | Less effective at solvating compounds with strong hydrogen bonding capabilities.[8] |

| Acetone | Sparingly Soluble to Insoluble | Moderate polarity, but may not be strong enough to overcome the crystal lattice energy. |

| Dichloromethane (DCM) | Insoluble | Non-polar, unlikely to dissolve this polar molecule. |

| Toluene | Insoluble | Non-polar aromatic solvent, ineffective for this compound.[1] |

| Hexanes | Insoluble | Non-polar aliphatic solvent, will not dissolve this compound.[1] |

| Water | Slightly Soluble (pH dependent) | The presence of both acidic and basic groups suggests pH-dependent solubility.[1] |

Q5: Can heating improve the solubility?

Yes, in many cases, heating can increase the rate of dissolution and the overall solubility. However, it is crucial to consider the thermal stability of this compound.

-

Procedure:

-

Prepare a suspension of the compound in the chosen solvent.

-

Gently warm the mixture while stirring.

-

Monitor for dissolution.

-

-

Caution: Always check the compound's melting point and decomposition temperature before heating to avoid degradation.

Q6: What if I need to use a non-polar solvent for my reaction?

If your reaction requires a non-polar solvent, you may need to consider derivatization of the carboxylic acid. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will remove the acidic proton and reduce the molecule's polarity, which will likely increase its solubility in less polar organic solvents.

References

-